5-bromo-N2,4-dimethylpyridine-2,3-diamine

Lipophilicity Drug-likeness Chromatographic retention

Researchers advancing hit-to-lead programs on 2,3-diaminopyridine cores frequently encounter synthetic dead-ends when the C5 position lacks a halogen handle, precluding Pd-catalyzed diversification. 5-Bromo-N2,4-dimethyl-2,3-pyridinediamine (CAS 1373232-78-0) resolves this bottleneck with three pre-installed orthogonal vectors: • C5-Br enables direct Suzuki, Buchwald-Hartwig, or Sonogashira coupling without pre-functionalization • N2-methyl elevates LogP to 2.92 (~0.9 units above non-methylated analog 38875-53-5), improving membrane permeability for intracellular targets • C4-methyl directs regioselective cyclocondensation to imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. Documented SnCl₂ reduction route (82% yield) supports multi-gram scale-up. ISO-certified supply with validated LC-MS characterization (m/z 216.0/218.0) ensures batch-to-batch reproducibility for patent-backed Nrf2 regulator and bromodomain inhibitor programs.

Molecular Formula C7H10BrN3
Molecular Weight 216.08 g/mol
CAS No. 1373232-78-0
Cat. No. B1379784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N2,4-dimethylpyridine-2,3-diamine
CAS1373232-78-0
Molecular FormulaC7H10BrN3
Molecular Weight216.08 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1Br)NC)N
InChIInChI=1S/C7H10BrN3/c1-4-5(8)3-11-7(10-2)6(4)9/h3H,9H2,1-2H3,(H,10,11)
InChIKeyOMFBORKZTOCRCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N2,4-dimethylpyridine-2,3-diamine Overview


5-Bromo-N2,4-dimethylpyridine-2,3-diamine (CAS 1373232-78-0) is a trisubstituted pyridine derivative bearing a bromine atom at the 5-position, an N2-methylamino group, and a C4-methyl substituent on a 2,3-diaminopyridine core . With a molecular formula of C7H10BrN3 and a molecular weight of 216.08 g/mol, this compound belongs to the class of halogenated diaminopyridine building blocks that serve as versatile intermediates in medicinal chemistry and heterocyclic synthesis . The compound is commercially available from multiple reputable suppliers at purity specifications of ≥95% and is utilized as a small-molecule scaffold for the construction of more complex pharmacologically relevant structures, including those described in patent literature targeting bromodomains, Nrf2 regulation, and kinase inhibition [1].

Why 5-Bromo-N2,4-dimethylpyridine-2,3-diamine Is Irreplaceable


The simultaneous presence of three distinct substituents—the C5-bromine, the N2-methyl, and the C4-methyl groups—on the 2,3-diaminopyridine scaffold confers a unique combination of physicochemical properties and reactivity vectors that cannot be replicated by any single simpler analog. Substituting with the non-methylated 5-bromopyridine-2,3-diamine (CAS 38875-53-5) eliminates both methyl groups, resulting in a LogP decrease of approximately 0.9 log units (from 2.92 to 2.03) , which alters membrane permeability, metabolic stability, and chromatographic behavior . Conversely, the non-brominated N2,4-dimethyl analog (CAS 155790-14-0) lacks the C5-bromine handle essential for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), severely limiting downstream synthetic diversification . The regioisomeric 5-bromo-6-methyl-2,3-pyridinediamine (CAS 59352-90-8) differs in methyl placement, leading to distinct electronic directing effects and altered reactivity in condensation and cyclization reactions, as demonstrated in systematic studies of 2,3-pyridinediamine aroylation chemistry [1]. These quantifiable differences in lipophilicity, synthetic handles, and regiochemical reactivity mean that generic substitution without experimental re-validation introduces unacceptable risk into reproducible synthetic and pharmacological research.

5-Bromo-N2,4-dimethylpyridine-2,3-diamine Differentiation Evidence


Lipophilicity: LogP vs. Non-Methylated Analog

5-Bromo-N2,4-dimethylpyridine-2,3-diamine exhibits a computed LogP of 2.92, which is 0.89 log units higher than the non-methylated comparator 5-bromopyridine-2,3-diamine (CAS 38875-53-5, LogP 2.03), as determined by the same computational method on Chemsrc . This represents an approximately 7.8-fold increase in octanol-water partition coefficient attributable to the dual methylation. An independent supplier-derived computation (Fluorochem) yields a LogP of 1.276 for the target compound , which remains substantially elevated relative to the 5-bromopyridine-2,3-diamine LogP of 0.5 reported by PubChem XLogP3 [1]. The directionality of the difference is consistent across methods.

Lipophilicity Drug-likeness Chromatographic retention

Synthetic Accessibility: SnCl2 Reduction Route

A documented synthetic protocol reports the preparation of 5-bromo-N2,4-dimethylpyridine-2,3-diamine via SnCl2·2H2O-mediated reduction of 5-bromo-N,4-dimethyl-3-nitropyridin-2-amine (CAS 155790-01-5) in ethanol at room temperature, yielding 720 mg (82%) of the title compound from 1000 mg (4.06 mmol) of starting material after 1 hour reaction time [1]. The product was confirmed by LC-MS showing m/z 216.0 and 218.0 (M+H)+ with a characteristic bromine isotope pattern and a retention time of 0.54 min [1]. This efficient one-step reduction with commercially available SnCl2·2H2O provides a practical procurement-to-product timeline that compares favorably to the multi-step sequences often required for regioisomeric analogs.

Synthetic yield Process chemistry Reduction

C5-Bromine as Cross-Coupling Handle

5-Bromo-N2,4-dimethylpyridine-2,3-diamine possesses a C5-bromine substituent that serves as a competent leaving group for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck), enabling direct C-C and C-N bond formation at the 5-position . In contrast, the non-brominated analog N2,4-dimethylpyridine-2,3-diamine (CAS 155790-14-0) requires pre-functionalization (e.g., directed C-H borylation or halogenation) before cross-coupling can occur, adding synthetic steps and reducing overall efficiency . The bromine atom also provides a heavy-atom effect useful in X-ray crystallographic phasing and a distinctive isotopic signature (1:1 ratio of m/z 216:218) for mass spectrometric tracking . Studies on 2,3-pyridinediamine reactivity confirm that the 5-bromo substituent electronically modulates the nucleophilicity of the adjacent amino groups, altering regioselectivity in condensation and cyclization reactions compared to the parent system [1].

Cross-coupling C-H functionalization Scaffold diversification

Supplier Purity Specifications

Multiple independent suppliers report minimum purity specifications for 5-bromo-N2,4-dimethylpyridine-2,3-diamine ranging from 95% to NLT 98% . Sigma-Aldrich (via Combi-Blocks) lists the compound at 95% purity with refrigerated storage requirements . Fluorochem specifies 95+% purity . MolCore offers the compound at NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D . In comparison, the non-methylated analog 5-bromopyridine-2,3-diamine is commonly offered at 97% purity (Thermo Scientific) [1], while the non-brominated N2,4-dimethyl analog is typically listed at 95% . The availability of the target compound at 98% purity from ISO-certified suppliers provides a higher quality ceiling for applications requiring stringent impurity control.

Purity specification Quality control Procurement

Regioisomer Comparison: C4-Methyl vs. C6-Methyl

5-Bromo-N2,4-dimethylpyridine-2,3-diamine positions the C-methyl group at the 4-position of the pyridine ring, ortho to the C3-amino group and para to the ring nitrogen. The regioisomer 5-bromo-6-methyl-2,3-pyridinediamine (CAS 59352-90-8) places the methyl group at the 6-position, ortho to the ring nitrogen. This positional difference produces distinct electronic environments: the C4-methyl group in the target compound exerts a +I inductive effect that increases electron density at C3-NH2, enhancing its nucleophilicity for condensation reactions, while the C6-methyl regioisomer directs electronic effects toward the ring nitrogen . The LogP difference between these regioisomers is substantial: the target compound (C4-methyl) has a computed LogP of 2.92, while the C6-methyl regioisomer reports LogP values of 0.9 (PubChem XLogP3) to 1.48 (Sielc) [1][2], a difference of 1.44–2.02 log units. Systematic studies on 2,3-pyridinediamine condensation reactions have established that substituent position critically governs cyclization regioselectivity and product distribution [3].

Regioisomerism Electronic effects Cyclization selectivity

5-Bromo-N2,4-dimethylpyridine-2,3-diamine Applications


C5 Cross-Coupling for Library Synthesis

The presence of the C5-bromine atom enables direct Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling to introduce aryl, heteroaryl, or amine diversity at the 5-position of the 2,3-diaminopyridine core without additional pre-functionalization steps . This is particularly valuable in hit-to-lead optimization programs where rapid SAR exploration around the pyridine scaffold is required. The documented synthetic route (SnCl2 reduction, 82% yield) provides a reliable entry point for preparing multi-gram quantities of the core scaffold for parallel library synthesis [1].

Bromodomain Probe Development with N2-Methyl

The N2-methyl group, combined with the 2,3-diamine motif, creates a hydrogen-bond donor/acceptor pattern distinct from unmethylated analogs. Patent literature from GlaxoSmithKline and Astex Therapeutics (WO2015/092713) describes compounds derived from this scaffold class as Nrf2 regulators and bromodomain inhibitors [1]. The elevated LogP (2.92) relative to the non-methylated analog (2.03) supports improved cell permeability for intracellular target engagement, while the bromine atom provides a convenient synthetic handle for further optimization .

C4-Methyl-Directed Heterocycle Synthesis

The C4-methyl group electronically activates the adjacent C3-amino group, directing regioselective cyclocondensation reactions with dicarbonyl compounds, aldehydes, and acid chlorides. Published studies on 2,3-pyridinediamine systems demonstrate that the 5-bromo substituent further modulates amino group nucleophilicity, leading to product distributions that differ from the parent 2,3-pyridinediamine [2]. Researchers constructing imidazo[4,5-b]pyridine, pyrido[2,3-b]pyrazine, or related fused heterocyclic systems should prioritize this specific regioisomer when C4-methyl substitution is required in the target scaffold.

ISO-Certified Intermediate for Process Development

With commercial availability at up to NLT 98% purity from ISO-certified suppliers and a well-characterized impurity profile via LC-MS (m/z 216.0/218.0, retention time 0.54 min) [1], this compound meets the quality benchmarks required for pharmaceutical process chemistry. The documented storage condition (sealed, dry, 2-8°C or refrigerated) and GHS classification (H302, H315, H319, H335) provide the necessary handling and safety framework for regulated laboratory environments, reducing procurement friction relative to less thoroughly characterized analogs.

Technical Documentation Hub

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